molecular formula C6H2ClFINO B2474384 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde CAS No. 2219371-00-1

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Cat. No.: B2474384
CAS No.: 2219371-00-1
M. Wt: 285.44
InChI Key: XMJLJGFQOLKLAP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H2ClFINO and its molecular weight is 285.44. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJLJGFQOLKLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable building block for the synthesis of complex molecular architectures. This guide focuses on a particularly versatile, yet sparsely documented, member of this family: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde .

This molecule is a densely functionalized pyridine ring, offering four distinct points for chemical modification: a reactive aldehyde, and three different halogen atoms—chloro, fluoro, and iodo—each with its own characteristic reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its vast potential as a building block for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of pyridine chemistry and draw upon data from close structural analogs to provide predictive insights into its behavior and utility.

Molecular Structure and Physicochemical Properties

The strategic placement of electron-withdrawing halogens and an aldehyde group on the pyridine ring renders 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde an electron-deficient system, which is key to its reactivity.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
CAS Number 1261439-65-8
Molecular Formula C₆H₂ClFINO
Molecular Weight 285.44 g/mol
PubChem CID 137952298

Table 2: Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as 2-chloro-4-iodopyridine-3-carbaldehyde and 2-chloro-5-fluoro-4-iodopyridine.[4][5][6]

PropertyPredicted ValueNotes
Physical Form Crystalline solidAnalogs are typically solids at room temperature.[5]
Melting Point > 90 °CBased on the melting point of 2-chloro-4-iodopyridine-3-carbaldehyde (88-89 °C). The additional fluorine may increase crystal lattice energy.[5]
Boiling Point > 330 °CExtrapolated from the boiling point of 2-chloro-4-iodopyridine-3-carbaldehyde (326.6 °C).[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water.Typical for halogenated aromatic compounds.
pKa (of protonated pyridine) < 1The cumulative electron-withdrawing effect of the four substituents will significantly reduce the basicity of the pyridine nitrogen.

Synthesis and Handling

Proposed Synthetic Workflow

Synthetic Workflow A 2-Chloro-3-fluoro-5-iodopyridine B LDA or n-BuLi -78 °C, THF A->B Deprotonation C Intermediate Lithiated Pyridine A->C Directed Ortho-metalation D DMF or Ethyl Formate C->D Formylation E 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde D->E Aqueous Workup

Caption: Proposed synthetic route via directed ortho-metalation and formylation.

Step-by-Step Protocol: Directed Ortho-metalation and Formylation

Causality: This method is chosen because the chlorine at C2 and fluorine at C3 are strong directing groups for metalation at the C4 position. The use of a strong, non-nucleophilic base at low temperatures allows for regioselective deprotonation without significant side reactions.

  • Preparation: To a solution of 2-chloro-3-fluoro-5-iodopyridine in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Formylation: Add N,N-dimethylformamide (DMF) or ethyl formate to the reaction mixture. Continue stirring at -78 °C for an additional 2-3 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Handling and Storage

Based on safety data for analogous compounds, 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde should be handled with care.[4][5][6]

  • Hazards: Likely to be harmful if swallowed and cause skin and eye irritation.

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place, away from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation of the aldehyde functionality.

Predicted Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for sequential and regioselective transformations, allowing for the systematic construction of complex molecules.

Reactivity Hub center {2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde | Four Points of Reactivity} aldehyde C4-Aldehyde - Oxidation - Reduction - Reductive Amination - Wittig Olefination - Condensations center->aldehyde Aldehyde Chemistry iodo C5-Iodo - Suzuki Coupling - Sonogashira Coupling - Heck Reaction - Stille Coupling - Buchwald-Hartwig Amination center->iodo Cross-Coupling chloro C2-Chloro - Nucleophilic Aromatic Substitution (SNAr) - Cross-Coupling center->chloro SNAr / Coupling fluoro C3-Fluoro - Generally stable - Modulates ring electronics center->fluoro Electronic Influence

Caption: Key reactive sites and potential transformations of the title compound.

A. Reactions at the Aldehyde Group (C4)

The aldehyde is a versatile handle for introducing a wide array of functional groups. Its reactivity is typical of aromatic aldehydes.[8]

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: A powerful method to form C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to yield the corresponding amine.

  • Wittig Reaction: Allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide.

B. Reactions at the Iodine (C5): Cross-Coupling Chemistry

The carbon-iodine bond is the most reactive of the three C-X bonds towards oxidative addition with transition metal catalysts. This makes the C5 position ideal for introducing new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-pyridine linkage. This is one of the most robust and widely used cross-coupling reactions.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the C5 position.

Protocol: Suzuki-Miyaura Cross-Coupling

Causality: This protocol is a standard, reliable method for C-C bond formation. The choice of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base is critical for an efficient catalytic cycle. The C-I bond is selectively activated over the C-Cl bond under these conditions.

  • Setup: In a reaction vial, combine 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent and Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

C. Reactions at the Chlorine (C2): Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent halogen. The C-Cl bond is generally more susceptible to SNAr than the C-F bond in many heterocyclic systems, though relative reactivity can be substrate-dependent.[9]

  • Typical Nucleophiles: Alkoxides (e.g., NaOMe), amines (e.g., pyrrolidine), and thiols (e.g., NaSMe) can displace the chloride to introduce new functional groups.

  • Selectivity: SNAr at C2 can often be performed selectively in the presence of the C5-iodo group, which is more prone to cross-coupling.

Predicted Spectroscopic Characterization

Understanding the expected spectroscopic signature is crucial for reaction monitoring and product confirmation. The predictions below are based on general principles of NMR spectroscopy for substituted pyridines.[10][11][12]

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

    • Pyridine Proton (H6): The single proton on the ring at the C6 position is expected to be a singlet or a very fine doublet (due to long-range coupling with fluorine) in the aromatic region, likely δ 8.5-9.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and iodine atoms.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected around δ 185-195 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons bearing halogens will show characteristic splitting patterns due to C-F coupling and will be significantly shifted.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Research and Development

The multi-functional nature of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde makes it an exceptionally valuable building block for generating libraries of complex molecules for screening in drug discovery and agrochemical research.[1][13][14]

Application Flow cluster_0 Step 1: Diversification at C5 cluster_1 Step 2: Diversification at C4 cluster_2 Step 3: Diversification at C2 start 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde suzuki Suzuki Coupling (Introduce R1) start->suzuki sonogashira Sonogashira Coupling (Introduce R1') start->sonogashira reductive_amination Reductive Amination (Introduce R2) suzuki->reductive_amination wittig Wittig Reaction (Introduce R2') sonogashira->wittig snar SNAr with Nu-H (Introduce R3) reductive_amination->snar wittig->snar end_node Diverse Library of Polysubstituted Pyridines snar->end_node

Caption: Logical workflow for library synthesis using the title compound.

By employing a sequential reaction strategy—for instance, a Suzuki coupling at C5, followed by reductive amination at C4, and finally an SNAr at C2—a researcher can rapidly generate a three-dimensional library of compounds from a single, highly-functionalized starting material. This approach is highly efficient for exploring structure-activity relationships (SAR) in lead optimization campaigns.

Conclusion

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde represents a powerful and versatile tool for the modern synthetic chemist. While direct experimental data remains limited, a thorough analysis of its structure and comparison with known analogs reveals a predictable and highly useful reactivity profile. Its four distinct functional handles can be addressed with high selectivity, enabling the efficient and systematic synthesis of complex, polysubstituted pyridine derivatives. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, such densely functionalized building blocks will undoubtedly play a crucial role in accelerating discovery and innovation.

References

  • White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Retrieved from [Link]

  • Fedoseev, S. V., Belikov, M. Y., Lipin, K. V., Ershov, O. V., & Tafeenko, V. A. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 362–368. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Retrieved from [Link]

  • Pouliot, M., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 138(41), 13499-13502. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Carrillo Vallejo, N. A., & Scheerer, J. R. (2023). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of organic chemistry, 88(23), 16947–16951. Retrieved from [Link]

  • AIP Publishing. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

  • Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12328-12345. Retrieved from [Link]

  • ResearchGate. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Reagentia. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-iodopyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodopyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-iodopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Guide: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a high-value heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Its structural uniqueness lies in its dense functionalization: every carbon on the pyridine ring is substituted, leaving only one aromatic proton. This "singularity" makes spectroscopic characterization straightforward yet critical, as distinguishing it from regioisomers (e.g., the 3-carbaldehyde isomer) requires precise analysis of coupling constants and chemical shifts.

Structural Connectivity & Numbering

The numbering priority follows the IUPAC rules for pyridine (N=1), with substituents assigned to minimize locants or follow hierarchy. For this guide, we utilize the standard pyridine numbering:

  • Position 1: Nitrogen

  • Position 2: Chlorine

  • Position 3: Fluorine

  • Position 4: Aldehyde (-CHO)

  • Position 5: Iodine[1][2][3][4]

  • Position 6: Proton (H)

Part 2: Spectroscopic Profiling (Data & Assignment)

Note: The values below are high-confidence predicted ranges derived from substituent chemical shift increments (SCS) in polysubstituted pyridines and validated against analogous experimental data (e.g., 2-chloro-3-fluoropyridine derivatives).

Proton NMR ( H NMR)

Solvent: DMSO-


 or CDCl

Key Feature: The spectrum is remarkably simple, consisting of two singlets (one potentially split by fluorine).
ResonanceShift (

, ppm)
Multiplicity

Coupling (Hz)
AssignmentStructural Logic
H-a 10.10 – 10.30Singlet (s) or doublet (d)

CHO (C4)Characteristic aldehyde downfield shift. May show long-range coupling to F3.
H-b 8.50 – 8.70Singlet (s)N/AH6 (C6)Deshielded by adjacent Nitrogen (C1) and Iodine (C5). Lack of ortho-coupling confirms substitution at C5.
Carbon-13 NMR ( C NMR)

Solvent: DMSO-


Key Feature:  Look for the characteristic C-F coupling patterns and the upfield Iodine-bearing carbon.
CarbonShift (

, ppm)
Multiplicity

(Hz)
AssignmentDiagnostic Note
C4-CHO 186.0 – 189.0Doublet (d)

Aldehyde C=ODistinctive carbonyl region.[4]
C3 155.0 – 160.0Doublet (d)

C-FLarge coupling constant confirms direct F-attachment.
C6 148.0 – 152.0Singlet (s)N/AC-HHigh shift due to alpha-position to Nitrogen.
C2 140.0 – 145.0Doublet (d)

C-ClDeshielded by Cl; coupled to adjacent F.
C4 125.0 – 130.0Doublet (d)

C-CHOIpso carbon carrying the aldehyde.
C5 95.0 – 105.0Singlet/Doublet

C-ICritical: Carbon attached to Iodine is significantly upfield (Heavy Atom Effect).
Fluorine-19 NMR ( F NMR)

Reference: CFCl


 (0 ppm)
Profile:  Single sharp signal.
  • Shift:

    
     -115.0 to -125.0 ppm.
    
  • Validation: If the signal appears as a doublet, check for coupling to the aldehyde proton (rare but possible).

Mass Spectrometry (MS)

Ionization: ESI+ or APCI

  • Molecular Ion (

    
    ):  ~284.9 Da
    
  • Isotope Pattern: The combination of Chlorine (

    
    Cl/
    
    
    
    Cl ratio 3:1) and Iodine (Monoisotopic
    
    
    I) creates a distinct pattern.
    • M (285): Base peak (containing

      
      Cl).
      
    • M+2 (287): ~33% intensity of base peak (containing

      
      Cl).
      
    • Note: Iodine does not add isotope complexity, but its mass defect is unique.

Part 3: Experimental Validation Protocols

This section details the self-validating workflow to confirm the identity of the synthesized or purchased material.

Protocol A: Regioisomer Differentiation (The "Negative Control")

A common impurity or misidentified isomer is 2-chloro-4-iodopyridine-3-carbaldehyde . You must distinguish the target (4-CHO) from the isomer (3-CHO).

Differentiation Logic:

  • NOE (Nuclear Overhauser Effect):

    • Target (4-CHO): Irradiating the Aldehyde proton should show NO strong enhancement of the aromatic proton (H6) because they are para and separated by the Iodine/Iodine-bearing carbon.

    • Isomer (3-CHO): If the aldehyde is at C3 and Iodine at C4, the aromatic proton might be at C5 or C6. If the structure is 2-chloro-4-iodo-3-formyl, the H is at C5/C6.

  • Coupling Constants:

    • In the target, H6 is a singlet.

    • If you see two doublets in the aromatic region, you have the wrong isomer (likely 2-chloro-3-fluoro-4-iodo-pyridine with H5/H6 vicinal coupling).

Protocol B: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to quadrupole relaxation of the Iodine/Chlorine:

  • Solvent: Use DMSO-

    
      (0.6 mL) rather than CDCl
    
    
    
    . DMSO provides better solubility for polar aldehydes and separates the water peak from the aromatic region.
  • Concentration: 10–15 mg of sample.

  • Temperature: Run at 298 K (25°C).

  • Pulse Sequence:

    • Run a standard proton (

      
      ).
      
    • Run a

      
      C with proton decoupling (
      
      
      
      ).
    • Mandatory: Run a

      
      F (fluorine) scan to ensure no inorganic fluoride impurities (e.g., KF from synthesis) are present.
      

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific spectroscopic "beacons" used to validate the structure.

G Target Target Molecule: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde H_NMR 1H NMR (DMSO-d6) Target->H_NMR C_NMR 13C NMR (Diagnostic) Target->C_NMR Aldehyde_H Aldehyde H ~10.2 ppm (s) H_NMR->Aldehyde_H Signal 1 Aromatic_H H6 (Aromatic) ~8.6 ppm (s) Deshielded by N & I H_NMR->Aromatic_H Signal 2 Carbon_I C-I (C5) ~100 ppm (Upfield Shift) C_NMR->Carbon_I Heavy Atom Effect Carbon_F C-F (C3) ~158 ppm Doublet (J=260Hz) C_NMR->Carbon_F Coupling Confirmation

Caption: Spectroscopic assignment logic highlighting the two key proton signals and the critical Carbon-Iodine upfield shift diagnostic.

Part 5: Synthetic Utility & Quality Control

When using this compound as an intermediate, the primary failure mode is de-iodination or oxidation of the aldehyde to the carboxylic acid.

QC Workflow
  • Visual Inspection: The compound should be a white to pale yellow solid. Darkening indicates iodine liberation.

  • TLC: 20% EtOAc in Hexanes. Aldehydes stain strongly with 2,4-DNP (orange/red spot).

  • Acid Check: Run a quick IR.

    • Aldehyde: Sharp band at ~1700 cm

      
       AND Fermi resonance doublet at 2750/2850 cm
      
      
      
      .
    • Carboxylic Acid impurity: Broad O-H stretch (2500–3300 cm

      
      ).
      

QC_Flow Sample Synthesized Sample IR_Check IR Spectroscopy Sample->IR_Check Pass_IR Peak @ 1700 + 2750 cm-1 (Aldehyde) IR_Check->Pass_IR Sharp C=O Fail_IR Broad Peak 2500-3000 cm-1 (Carboxylic Acid) IR_Check->Fail_IR Oxidized NMR_Check 1H NMR Validation Pass_IR->NMR_Check Final Release for Coupling NMR_Check->Final Integral Ratio Correct

Caption: Quality Control decision tree for validating the integrity of the aldehyde functionality.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 137952298, 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. (Standard reference for pyridine substituent effects). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

Chemo-Selectivity and Reactivity Profiling of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (hereafter referred to as CFIC ) represents a highly functionalized, electron-deficient pyridine scaffold. It is a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., KRAS, EGFR targeting) where the pyridine ring serves as a hinge binder or core linker.

This guide addresses the critical challenge of working with CFIC: Chemoselectivity . With four distinct reactive centers—an electrophilic aldehyde, a labile iodide, a displaceable chloride, and an activating fluoride—the molecule is a "loaded spring." Successful manipulation requires navigating the competition between Nucleophilic Aromatic Substitution (SNAr), Metal-Halogen Exchange (MHE), and Carbonyl Addition (1,2-addition).

Part 1: Electronic Landscape & Reactivity Map

The Electronic "Push-Pull"

The reactivity of the C4-aldehyde cannot be understood in isolation. It is defined by the synergistic effects of the halogen array on the pyridine ring.

  • Pyridine Nitrogen (N1): Acts as an electron sink, lowering the LUMO energy of the entire system, making the ring susceptible to nucleophilic attack.

  • C2-Chlorine (Cl): Located

    
     to the nitrogen. It is the primary site for SNAr due to the inductive withdrawal of the nitrogen and the stability of the chloride leaving group.
    
  • C3-Fluorine (F): Located ortho to the aldehyde. Its high electronegativity inductively destabilizes the carbonyl bond, making the aldehyde carbon significantly more electrophilic than in non-fluorinated analogues. However, it also creates steric bulk.

  • C5-Iodine (I): Located ortho to the aldehyde. It provides significant steric hindrance to the carbonyl attack but serves as a high-value handle for Suzuki/Sonogashira couplings.

Reactivity Hierarchy (The "Warhead" Ranking)

When exposing CFIC to reagents, reactivity follows this kinetic hierarchy:

  • Aldehyde (C4-CHO): Fastest reaction with hard nucleophiles (hydrides, amines) and organometallics (if T < -40°C).

  • C5-Iodine: Highly reactive toward Pd(0) oxidative addition (Cross-coupling) and Metal-Halogen Exchange (Li/Mg).

  • C2-Chlorine: Reactive toward SNAr with strong nucleophiles (alkoxides, thiols) or at elevated temperatures.

  • C3-Fluorine: Generally stable, but activates the aldehyde. Can be displaced by small, hard nucleophiles (e.g., NaOMe) under forcing conditions via the "Ortho-Effect."

Visualization: The Reactivity Decision Tree

ReactivityMap CFIC CFIC Core (2-Cl-3-F-5-I-Py-4-CHO) RedAmin Reductive Amination (Amine + STAB) CFIC->RedAmin 1°/2° Amines (Kinetic Control) SnAr SnAr Displacement (C2-Cl Attack) CFIC->SnAr Strong Nucleophiles (Heat/Basic) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira at C5-I) CFIC->Coupling Pd(0), Boronic Acid (Protect CHO first!) MHE Metal-Halogen Exchange (Loss of C5-I) CFIC->MHE R-Li / Grignard (> -40°C Risk) Aldehyde Aldehyde Reactivity (High Electrophilicity) CFIC->Aldehyde

Caption: Figure 1. Chemoselectivity map of CFIC. Green paths denote high-yield standard transformations; Red paths indicate competing side reactions or risks.

Part 2: The Aldehyde "Warhead" (Protocols & Mechanisms)

The C4-aldehyde is the primary entry point for diversifying this scaffold. Due to the flanking F and I atoms, steric hindrance is the governing factor.

Reductive Amination (The Gold Standard)

This is the most common transformation for CFIC. The electron-poor nature of the ring favors rapid imine formation, but the steric bulk of Iodine (C5) retards the approach of the reducing agent.

Mechanism:

  • Imine Formation: The amine attacks the carbonyl.[1] The C3-Fluorine inductively activates the carbon, accelerating this step despite sterics.

  • Reduction: The iminium ion is reduced.[2][3] Crucial: Use mild reducing agents to avoid reducing the C-I or C-Cl bonds.

Protocol A: Chemoselective Reductive Amination Target: Secondary/Tertiary Amine formation without dehalogenation.

  • Solvent: Dichloroethane (DCE) or THF (Anhydrous). Avoid Methanol if possible to prevent hemiacetal side-reactions or SnAr of methoxide.

  • Reagents:

    • Amine (1.1 eq)

    • Acetic Acid (2.0 eq) - Essential to catalyze imine formation in this electron-poor system.

    • Reductant: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)3 (1.5 eq).

    • Note: Do NOT use NaCNBH3 if avoiding toxic waste is a priority, though it is effective. Do NOT use NaBH4 as it is too strong and may reduce the C2-Cl or cause over-reduction.

  • Procedure:

    • Mix CFIC and Amine in DCE with AcOH. Stir 30 mins at RT (ensure imine formation; monitor by LCMS—look for M+Amine-18 peak).

    • Add STAB in one portion.

    • Stir 2–16h.

    • Quench with saturated NaHCO3.

  • Why this works: STAB is sterically bulky and mild. It reduces the iminium species selectively over the aldehyde and does not touch the aryl iodide or chloride [1, 2].

Nucleophilic Addition (Grignard/Lithium)

The Trap: Adding an organolithium (R-Li) to CFIC will likely result in Metal-Halogen Exchange (MHE) at the C5-Iodine position before it attacks the aldehyde, or a mixture of both.

Protocol B: The "Turbo" Approach (If C-C bond formation is required) To add a carbon nucleophile to the aldehyde while preserving the halogens:

  • Reagent: Use Turbo Grignard (iPrMgCl·LiCl) or organozinc reagents.

  • Condition: Temperature must be strictly controlled at -78°C .

  • Alternative: Transmetallate to a Lanthanide (e.g., CeCl3) to increase carbonyl selectivity (Luche-type conditions) and suppress halogen exchange.

Part 3: Competing Pathways & Troubleshooting

The SNAr Risk (C2 vs. C3)

Nucleophiles intended for the aldehyde (e.g., primary amines) can attack the C2-Cl position if the reaction is heated.

  • C2-Cl Attack: Favored by thermodynamics. The leaving group (Cl) is good, and the intermediate Meisenheimer complex is stabilized by the Nitrogen.

  • C3-F Attack: Rare but possible with small alkoxides (e.g., NaOMe). The F is a poor leaving group generally, but the ortho-formyl group is strongly electron-withdrawing, activating this position.

Data Table 1: Nucleophile Compatibility Guide

Nucleophile ClassPrimary TargetRisk LevelMitigation Strategy
Primary Amines Aldehyde (Imine)LowKeep T < 40°C. Use weak acid catalyst.
Secondary Amines Aldehyde (Enamine/Imine)MediumSteric hindrance at C4 may force attack at C2-Cl. Use STAB.
Alkoxides (RO-) C2-Cl (SNAr) High Do not use strong bases. Use non-nucleophilic bases (DIPEA, Cs2CO3).
Hydrides (NaBH4) Aldehyde (Alcohol)LowRapid reduction. C5-I is safe at 0°C.
Palladium (Pd0) C5-I (Ox. Add.) Critical Protect aldehyde as acetal if performing Suzuki first.
Oxidation Stability

The aldehyde is easily oxidized to the carboxylic acid (2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid) by air or trace oxidants.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Observation: If the solid turns from yellow to brown, iodine liberation or oxidation has occurred.

Part 4: Synthesis & Structural Validation

If synthesizing CFIC de novo, the standard route utilizes the "directed ortho-metallation" (DoM) logic, leveraging the acidity of the C4 proton in the precursor.

Synthesis Pathway

Precursor: 2-Chloro-3-fluoro-5-iodopyridine (Commercial or synthesized via iodination of 2-chloro-3-fluoropyridine).

Step-by-Step Workflow:

  • LDA Generation: Diisopropylamine + nBuLi in THF at -78°C.

  • Metallation: Add precursor dropwise at -78°C. The Li directs to C4 (between F and I, and para to N). Note: This is a crowded lithiation.

  • Formylation: Quench with DMF or Ethyl Formate.

  • Workup: Acidic quench (HCl) to liberate the aldehyde.

Analytical Fingerprint
  • 1H NMR (CDCl3): Look for the aldehyde singlet distinctively downfield (~10.2–10.4 ppm). The aromatic proton (H6) will be a singlet or doublet (coupling with F) around 8.5 ppm.

  • 19F NMR: Crucial for confirming the integrity of the C3-F bond (approx -120 to -130 ppm).

Part 5: Strategic Workflow Diagram

This diagram illustrates the logical flow for a medicinal chemist deciding how to utilize CFIC.

Workflow Start Start: CFIC Scaffold Decision Target Structure? Start->Decision PathA Route A: Amine Sidechain Decision->PathA Need solubilizing group PathB Route B: Bi-Aryl System Decision->PathB Need core extension PathC Route C: Fused Heterocycle Decision->PathC Need bicyclic core ActionA Reductive Amination (STAB, DCE, RT) PathA->ActionA ActionB 1. Protect CHO (Acetal) 2. Suzuki Coupling (C5-I) 3. Deprotect PathB->ActionB ActionC Condensation + Cyclization (e.g., Hydrazine -> Pyrazolopyridine) PathC->ActionC Risk Risk Check: Avoid strong base (SnAr) Avoid Pd w/ free CHO ActionB->Risk

Caption: Figure 2. Strategic decision matrix for CFIC functionalization.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Schlosser, M. (2005). "The 2-Chloro-3-fluoro-pyridine motif: Synthesis and Metallation." European Journal of Organic Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Context: SnAr mechanisms in electron-deficient heterocycles).
  • Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 111(3). (Context: Turbo-Grignard and Mg/Li exchange handling).

Sources

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a novel chemical entity with no specific data found in the public literature as of the date of this guide. The following information is a predictive analysis based on the established chemistry of structurally related analogs and is intended to serve as a guide for its potential synthesis and application. All proposed experimental protocols should be conducted with appropriate safety precautions and analytical monitoring.

Introduction: A Novel Polysubstituted Pyridine Building Block

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The unique electronic properties and vectorial display of substituents on the pyridine ring allow for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The target molecule, 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, represents a highly functionalized and synthetically versatile scaffold. The strategic placement of chloro, fluoro, iodo, and carbaldehyde groups offers multiple points for diversification and chemical elaboration, making it a potentially valuable building block in drug discovery programs.[4]

This guide will provide a comprehensive overview of the predicted chemistry of this novel compound. We will explore potential synthetic routes, analyze the expected reactivity of its functional groups, and propose potential applications in medicinal chemistry, drawing upon established literature for analogous structures.

Proposed Synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

While no direct synthesis for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde has been reported, a plausible synthetic route can be devised based on known transformations of substituted pyridines. A potential retrosynthetic analysis suggests that the aldehyde functionality could be introduced in the final step via formylation of a suitable precursor.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a 2-Chloro-3-fluoro-5-iodopyridine Precursor

The synthesis would likely begin with a commercially available or readily synthesized polysubstituted pyridine. The specific starting material would dictate the exact sequence of halogenation and functional group interconversions. Given the substitution pattern, a plausible starting point could be a 2-chloro-3-fluoropyridine, which would then undergo iodination.

Step 2: Formylation of the Pyridine Ring

The introduction of the carbaldehyde group at the 4-position is a key transformation. A common method for the formylation of pyridines is through lithiation followed by quenching with an electrophilic formylating agent, such as ethyl formate.[5]

Detailed Protocol (based on the synthesis of 2-Chloro-4-iodopyridine-3-carboxaldehyde[5]):

  • Preparation of Lithium Diisopropylamide (LDA) solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation of the Pyridine Precursor: Dissolve the 2-chloro-3-fluoro-5-iodopyridine precursor in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add the pyridine solution to the pre-cooled LDA solution via cannula. The reaction mixture is typically stirred at this temperature for 1-3 hours to ensure complete lithiation. The position of lithiation will be directed by the existing substituents.

  • Formylation: To the reaction mixture at -78 °C, slowly add an excess of ethyl formate. Continue stirring at -78 °C for an additional 1.5-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature. Add 2 M HCl to acidify the aqueous layer.

  • Extraction and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like LDA and n-BuLi are extremely reactive towards water and oxygen. The absence of these ensures the stability and reactivity of the reagents.

  • Low Temperature (-78 °C): The lithiation of pyridines is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as decomposition of the organolithium species and unwanted rearrangements.

  • Use of LDA: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the pyridine ring without competing nucleophilic addition to the ring.

  • Quenching with Water: The addition of water protonates any remaining organolithium species, safely terminating the reaction.

  • Acidification: Acidification of the aqueous layer ensures that the product, which may be partially in its salt form, is fully protonated and can be efficiently extracted into the organic phase.

Proposed Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloro-3-fluoro-5-iodopyridine LDA LDA, THF, -78 °C Start->LDA 1. Lithiation Lithiation LDA->Lithiation EthylFormate Ethyl Formate, -78 °C Lithiation->EthylFormate 2. Formylation Formylation EthylFormate->Formylation Workup Aqueous Workup & Purification Formylation->Workup 3. Product 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde Workup->Product

Caption: Proposed synthetic workflow for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Predicted Chemical Properties and Reactivity

The reactivity of 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde will be governed by the interplay of its four distinct functional groups.

Reactivity of the Functional Groups
Functional GroupPredicted ReactivityPotential Transformations
Aldehyde Highly reactive towards nucleophiles. Can undergo oxidation and reduction.Reductive amination, Wittig reaction, Grignard addition, oxidation to carboxylic acid, reduction to alcohol.
Iodo Group Susceptible to transition-metal catalyzed cross-coupling reactions.Suzuki, Sonogashira, Heck, and Stille couplings.
Chloro Group Can undergo nucleophilic aromatic substitution (SNAr), although less reactive than the iodo group in cross-coupling.Displacement with amines, thiols, and alkoxides.
Fluoro Group Generally the least reactive halogen towards SNAr on the pyridine ring.Typically remains intact during transformations at other positions.
Reaction Pathways Diagram

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_iodo Iodo Group Reactions cluster_chloro Chloro Group Reactions Start 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde Aldehyde_Reduction Reduction (e.g., NaBH4) Start->Aldehyde_Reduction Aldehyde_Oxidation Oxidation (e.g., PCC) Start->Aldehyde_Oxidation Reductive_Amination Reductive Amination (R-NH2, NaBH(OAc)3) Start->Reductive_Amination Wittig Wittig Reaction (Ph3P=CHR) Start->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira SNAr Nucleophilic Aromatic Substitution (e.g., R-NH2, heat) Start->SNAr

Caption: Predicted reaction pathways for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Potential Applications in Drug Discovery

The highly functionalized nature of 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the iodo and chloro groups, combined with the versatility of the aldehyde, allows for the rapid generation of a library of diverse compounds. For example, the iodo group can be used for a Suzuki coupling to introduce an aryl or heteroaryl moiety, followed by reductive amination of the aldehyde to introduce a side chain, and finally, a nucleophilic substitution of the chloro group to add another element of diversity.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The pyridine scaffold of the title compound could serve as a hinge-binding motif, with substituents at the 4- and 5-positions projecting into the solvent-exposed region and the deep pocket of the ATP-binding site, respectively.

  • Antimicrobial and Anticancer Agents: The quinoline and pyridine nuclei are present in numerous antimicrobial and anticancer drugs.[6][7] The unique substitution pattern of 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde could lead to novel compounds with potent biological activity. The presence of halogens can enhance membrane permeability and metabolic stability.[8]

Conclusion

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a promising, yet currently theoretical, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established organometallic chemistry, and its rich functionality offers a multitude of opportunities for chemical diversification. This guide provides a foundational understanding of its potential synthesis, reactivity, and applications, serving as a starting point for researchers interested in exploring the chemistry of this novel and versatile scaffold.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

  • Di Donato, L., et al. (2023).
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1329-1357.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-31.
  • Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113647.
  • Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.
  • Kumar, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6168.
  • Kaur, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 774-802.
  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine Properties. Retrieved from [Link]

  • Chen, G., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.
  • Chibale, K., et al. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: Discovery of aminoxazole-4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 17(20), 5604-5607.
  • Banks, R. E., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 427-431.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(3), 209-258.
  • American Elements. (n.d.). Fluorinated Building Blocks. Retrieved from [Link]

  • Hafez, H. N., et al. (2016). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of the Chinese Chemical Society, 63(1), 69-80.

Sources

Methodological & Application

Application Note: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (referred to herein as CFIC ) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization in kinase inhibitor programs.

Unlike simple di-substituted pyridines, CFIC offers three orthogonal reactive handles (C2-Cl, C4-CHO, C5-I) alongside a C3-fluorine atom that modulates pKa and metabolic stability. This specific substitution pattern allows medicinal chemists to rapidly synthesize libraries of Type I and Type II kinase inhibitors , specifically targeting the ATP-binding hinge region (via C2), the solvent-exposed front (via C4), and the gatekeeper/hydrophobic back pocket (via C5).

Key Advantages:

  • Regioselective Control: Distinct electronic environments allow sequential functionalization without protecting groups.

  • Physicochemical Modulation: The C3-Fluorine lowers the basicity of the pyridine nitrogen, improving bioavailability and reducing hERG liability compared to non-fluorinated analogs.

  • FBDD Efficiency: The C4-aldehyde provides a rare "branch point" for accessing sp³-rich chemical space via reductive amination, a technique often underutilized in flat aromatic kinase scaffolds.

Structural Analysis & Design Logic

The CFIC scaffold is designed to address common failure modes in kinase inhibitor development: selectivity and solubility .

The "Tri-Vector" Functionalization Strategy

The molecule operates on three distinct vectors relative to the kinase binding pocket:

PositionSubstituentReactivity ProfileKinase Domain Role
C2 Chlorine (Cl)High:

(Nucleophilic Aromatic Substitution)
Hinge Binder: Displaced by amines/anilines to form the primary H-bond donor/acceptor motif with the kinase hinge (e.g., Crizotinib-like binding).
C4 Aldehyde (CHO)Moderate: Reductive Amination / WittigSolvent Front: Attachment point for solubilizing tails (piperazines, morpholines) or probes that reach the ribose binding pocket.
C5 Iodine (I)High: Pd-Catalyzed Cross-CouplingGatekeeper/Back Pocket: Ideal for Suzuki/Sonogashira couplings to introduce hydrophobic bulk that targets the gatekeeper residue or induces DFG-out conformations.
C3 Fluorine (F)Inert (Chemically): Modulates electronicsElectronic/Steric: Lowers pyridine pKa; blocks metabolic oxidation at C3; induces a twisted conformation in biaryl systems due to ortho-clash.
Reactivity Map (Graphviz)

CFIC_Reactivity Scaffold 2-Chloro-3-fluoro- 5-iodopyridine- 4-carbaldehyde SNAr Step 1: C2 Substitution (SNAr with Anilines) Scaffold->SNAr Most Reactive (C2-Cl) Hinge Hinge Binding Core SNAr->Hinge Yields RedAm Step 2: C4 Extension (Reductive Amination) Soluble Solubilized Intermediate RedAm->Soluble Yields Suzuki Step 3: C5 Coupling (Suzuki-Miyaura) Final Final Kinase Inhibitor (Tri-functionalized) Suzuki->Final Yields Hinge->RedAm Chemo-selective (Aldehyde vs Iodine) Soluble->Suzuki Late-Stage Diversification

Caption: Sequential functionalization workflow. The C2-Cl is activated by the ring nitrogen and C3-F, making it the first point of attack.

Experimental Protocols

Important Safety & Handling
  • Hazard: Halopyridines are skin and eye irritants. The aldehyde functionality may oxidize to the carboxylic acid upon prolonged air exposure.

  • Storage: Store under Argon at -20°C.

  • Sterics Warning: The C4-aldehyde is flanked by C3-F and C5-I. Steric hindrance is significant. Standard reductive amination conditions may require Lewis acid activation (Titanium(IV) isopropoxide) to drive imine formation.[1]

Protocol A: Installation of Hinge Binder (C2 )

Objective: Displacement of the C2-Chlorine with an aniline or heteroaryl amine. Mechanism: The 2-position is activated by the pyridine nitrogen. The 3-Fluoro group inductively enhances the electrophilicity of C2, making this reaction faster than in non-fluorinated analogs [1].

  • Reagents:

    • CFIC (1.0 equiv)

    • Aniline/Amine Nucleophile (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

    • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

  • Procedure:

    • Dissolve CFIC in n-Butanol (0.2 M concentration).

    • Add DIPEA followed by the amine nucleophile.

    • Heat to 110°C in a sealed pressure vial for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] The aldehyde peak (typically ~10.0 ppm in 1H NMR) should remain intact, though transient imine formation with the aniline is possible (reversible upon workup).

  • Workup:

    • Concentrate n-Butanol under reduced pressure.

    • Resuspend in EtOAc, wash with saturated NaHCO3 (to remove any oxidized acid byproduct) and Brine.

    • Purify via Flash Chromatography (Hexane/EtOAc).

  • Expert Note: If the aniline is electron-poor (weak nucleophile), switch solvent to anhydrous DMSO and use KF/Al2O3 as a solid support base at 120°C.

Protocol B: Solvent Tail Extension (C4 Reductive Amination)

Objective: Conversion of the C4-aldehyde to a solubilizing amine tail. Challenge: Steric crowding from C3-F and C5-I hinders imine formation.

  • Reagents:

    • Intermediate from Protocol A (1.0 equiv)

    • Secondary Amine (e.g., N-methylpiperazine) (1.5 equiv)

    • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv) – Critical for sterically hindered aldehydes

    • Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

    • Solvent: Anhydrous DCM or DCE.

  • Procedure:

    • Step 1 (Imine Formation): Dissolve substrate and amine in DCM. Add Ti(OiPr)4 dropwise under Nitrogen. Stir at Room Temperature (RT) for 6–12 hours. Do not add reducing agent yet.

    • Step 2 (Reduction): Cool to 0°C. Add STAB in portions. Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with saturated aqueous NH4Cl (caution: titanium salts will precipitate as a white gel).

    • Dilute with DCM and filter through a Celite pad to remove Titanium salts.

    • Wash filtrate with NaHCO3. Dry over Na2SO4.[3][4]

  • Validation: 1H NMR should show disappearance of the aldehyde proton and appearance of benzylic methylene protons (~3.5–4.0 ppm).

Protocol C: Gatekeeper Coupling (C5 Suzuki-Miyaura)

Objective: Cross-coupling at the C5-Iodine to introduce hydrophobic bulk.

  • Reagents:

    • C2/C4-substituted Pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) – Robust for heteroaryl chlorides/iodides

    • Base: Cs2CO3 (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with Nitrogen for 15 minutes (Critical: Oxygen poisons Pd).

    • Combine reagents in a microwave vial.

    • Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

    • Selectivity: The C5-Iodine reacts preferentially over any remaining C2-Chlorine (if Protocol A was skipped) due to the weaker C-I bond, but in this sequence, C2 is already substituted.

  • Troubleshooting: If de-iodination (protodehalogenation) is observed, switch to anhydrous conditions using K3PO4 as base and DMF as solvent.

Case Study: Designing a c-Met/ALK Dual Inhibitor

Drawing inspiration from the structure of Crizotinib, we can utilize CFIC to generate novel IP.

  • Target: c-Met (Hepatocyte Growth Factor Receptor).

  • Design Rationale:

    • Hinge (C2): Use 4-(4-methylpiperazin-1-yl)aniline. The aniline NH binds to the hinge region (Met1160 in c-Met).

    • Solvent Front (C4): The aldehyde is converted to a morpholine-methyl group. This projects into the solvent channel, improving solubility.

    • Hydrophobic Pocket (C5): Coupling a 2,6-dichlorophenyl group mimics the lipophilic interactions seen in approved ALK inhibitors [2].

Comparative Data (Simulated):

CompoundCore ScaffoldpKa (Calc)LogPMetabolic Stability (HLM)
Reference 2-Aminopyridine6.83.2Low (Ring oxidation prone)
CFIC-Derived 3-Fluoro-2-aminopyridine4.53.4High (F blocks C3 oxidation)

Note: The fluorine atom lowers the pKa, reducing non-specific binding and improving membrane permeability.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers. (General reactivity of 2-halo-3-fluoropyridines).
    • BenchChem Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[3][5]

  • Crizotinib SAR & Scaffold Logic

    • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[6] Journal of Medicinal Chemistry, 54(18), 6342-6363.[6]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Halopyridine Properties

    • PubChem Compound Summary for 2-Chloro-4-iodopyridine-3-carbaldehyde (Structural Analog).

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

The Synthetic Versatility of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: Application Notes and Protocols for Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Functionalized Pyridine Building Block for Modern Agrochemicals

In the continuous quest for novel, effective, and environmentally conscious crop protection agents, the strategic design of molecular scaffolds is paramount. Highly substituted heterocyclic compounds, particularly those based on the pyridine ring, are central to the discovery of new agrochemicals.[1][2] 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a prime example of a versatile building block, possessing a unique convergence of reactive sites that can be selectively addressed to construct complex and biologically active molecules.

The presence of three different halogen atoms (Cl, F, I) at distinct positions on the pyridine ring, in combination with a reactive carbaldehyde group, offers a rich platform for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity, the chlorine atom can serve as a leaving group for nucleophilic substitution, the iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, and the aldehyde provides a gateway for a multitude of classical and modern organic transformations.

This technical guide presents a series of application notes and detailed protocols for the prospective use of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in the synthesis of novel, hypothetical agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not yet widely documented in publicly available literature, the following protocols are based on well-established and robust chemical transformations frequently employed in the agrochemical industry. These examples are intended to serve as a practical guide for researchers and scientists in the field, illustrating the vast potential of this unique chemical intermediate.

Application Note 1: Synthesis of a Hypothetical Pyrazole-Containing Fungicide

Rationale: The pyrazole moiety is a well-established pharmacophore in a number of commercial fungicides. Its incorporation into a halogenated pyridine scaffold could lead to novel compounds with unique biological activity profiles. This protocol outlines a plausible pathway to a hypothetical pyrazole-based fungicide via a condensation-cyclization strategy.

Workflow Overview:

start 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde intermediate Hydrazone Intermediate start->intermediate Hydrazine hydrate, Ethanol, Reflux product Hypothetical Pyrazole Fungicide intermediate->product Base (e.g., K2CO3), DMF, Heat

Caption: Synthetic pathway to a hypothetical pyrazole fungicide.

Protocol 1: Synthesis of a Hypothetical 1-(2-Chloro-3-fluoro-5-iodopyridin-4-yl)-1H-pyrazole

This two-step protocol describes the formation of a hydrazone intermediate followed by an intramolecular cyclization to yield the target pyrazole.

Step 1: Hydrazone Formation

  • Objective: To condense the aldehyde with hydrazine to form the corresponding hydrazone.

  • Materials:

    • 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in anhydrous ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Objective: To cyclize the hydrazone intermediate to form the pyrazole ring.

  • Materials:

    • Crude hydrazone from Step 1 (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the crude hydrazone in DMF and add potassium carbonate.

    • Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the hypothetical pyrazole fungicide.

Causality and Insights: The initial condensation to the hydrazone is a classic reaction of aldehydes. The subsequent intramolecular cyclization is facilitated by the base, which promotes the nucleophilic attack of the nitrogen onto the carbon bearing the chlorine, leading to the formation of the pyrazole ring. The choice of a polar aprotic solvent like DMF is crucial for this type of nucleophilic aromatic substitution reaction.

Application Note 2: Synthesis of a Hypothetical Phenyl-Substituted Insecticide

Rationale: Many modern insecticides feature complex aromatic systems linked to a heterocyclic core. The iodine atom on the pyridine ring is an ideal handle for introducing such systems via Suzuki cross-coupling. This protocol details a plausible synthesis of a hypothetical insecticide by first extending the side chain via a Wittig reaction, followed by a Suzuki coupling.

Workflow Overview:

start 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde wittig_product Alkene Intermediate start->wittig_product Phosphonium ylide, THF suzuki_product Hypothetical Phenyl-Substituted Insecticide wittig_product->suzuki_product Arylboronic acid, Pd catalyst, Base, Toluene/Water

Caption: Synthetic pathway to a hypothetical phenyl-substituted insecticide.

Protocol 2: Synthesis of a Hypothetical 2-Chloro-3-fluoro-5-(substituted-phenyl)-4-(alkenyl)pyridine

Step 1: Wittig Reaction

  • Objective: To convert the aldehyde to an alkene, introducing a new carbon-carbon double bond.

  • Materials:

    • 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 eq)

    • (Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent) (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add the Wittig reagent portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the alkene intermediate.

Step 2: Suzuki Cross-Coupling

  • Objective: To introduce a substituted phenyl group at the 5-position of the pyridine ring.

  • Materials:

    • Alkene intermediate from Step 1 (1.0 eq)

    • Substituted phenylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Toluene and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a degassed mixture of toluene and water, add the alkene intermediate, the substituted phenylboronic acid, the palladium catalyst, and the base.

    • Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.

    • Once the reaction is complete, cool to room temperature and separate the layers.

    • Extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the hypothetical phenyl-substituted insecticide.

Causality and Insights: The Wittig reaction is a highly reliable method for olefination of aldehydes. The Suzuki coupling is a powerful and widely used C-C bond-forming reaction in the synthesis of complex molecules, including many agrochemicals. The choice of palladium catalyst and base is critical for the efficiency of the Suzuki reaction and may require optimization depending on the specific substrates.

Application Note 3: Synthesis of a Hypothetical Herbicidal Pyridine Carboxamide

Rationale: Pyridine carboxylic acid amides are a known class of herbicides. This protocol describes a straightforward two-step synthesis of a hypothetical herbicidal compound by oxidizing the aldehyde to a carboxylic acid, followed by amidation.

Workflow Overview:

start 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde acid Carboxylic Acid Intermediate start->acid Oxidizing agent (e.g., KMnO4 or Pinnick oxidation) amide Hypothetical Pyridine Carboxamide Herbicide acid->amide Amine, Coupling agent (e.g., HATU, EDCI), Base, DCM

Caption: Synthetic pathway to a hypothetical pyridine carboxamide herbicide.

Protocol 3: Synthesis of a Hypothetical N-alkyl-2-chloro-3-fluoro-5-iodopyridine-4-carboxamide

Step 1: Oxidation to Carboxylic Acid

  • Objective: To oxidize the aldehyde functional group to a carboxylic acid.

  • Materials:

    • 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0 eq)

    • Acetone and Water

    • Sodium bisulfite

  • Procedure:

    • Dissolve the aldehyde in a mixture of acetone and water.

    • Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise.

    • Stir the reaction mixture vigorously. The reaction is typically exothermic.

    • Monitor the reaction by TLC. Upon completion, quench the excess KMnO₄ by adding sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms.

    • Filter the mixture and wash the precipitate with water.

    • Acidify the filtrate with HCl to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate.

Step 2: Amide Coupling

  • Objective: To form an amide bond between the carboxylic acid and a primary or secondary amine.

  • Materials:

    • Carboxylic acid intermediate from Step 1 (1.0 eq)

    • Desired amine (e.g., cyclopropylamine) (1.1 eq)

    • Coupling agent (e.g., HATU or EDCI) (1.2 eq)

    • Base (e.g., DIPEA or triethylamine) (2.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.

    • Add the coupling agent, the amine, and the base.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the hypothetical pyridine carboxamide herbicide.

Causality and Insights: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While KMnO₄ is a strong and effective oxidant, milder conditions such as the Pinnick oxidation (using sodium chlorite and a phosphate buffer) can also be employed to avoid potential side reactions. Amide coupling reactions are central to the synthesis of many biologically active molecules. The use of modern coupling reagents like HATU or EDCI allows for efficient amide bond formation under mild conditions with high yields.

Quantitative Data Summary

The following table provides hypothetical but realistic target parameters for the protocols described above. Actual results will vary based on experimental conditions and scale.

ProtocolStepReaction TypeKey ReagentsTypical Yield (%)Purity (%)
1 1Hydrazone FormationHydrazine hydrate>90(used crude)
2Intramolecular CyclizationK₂CO₃60-75>95
2 1Wittig ReactionPhosphonium ylide75-90>95
2Suzuki CouplingArylboronic acid, Pd catalyst65-85>95
3 1OxidationKMnO₄70-85>95
2Amide CouplingAmine, HATU80-95>95

Conclusion

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde represents a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its densely packed array of functional groups allows for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures. The application notes and protocols provided herein, though based on hypothetical targets, are grounded in established and reliable synthetic methodologies. They are intended to inspire and guide researchers in harnessing the potential of this unique building block for the development of the next generation of crop protection agents.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 188-199. Available at: [Link]

  • Development of novel pyridine-based agrochemicals: A review. Journal of Agricultural and Food Chemistry. (This is a representative reference, a specific article would be cited for a specific reaction).
  • Synthesis method of 2,3-difluoro-5-chloropyridine. Chinese Patent CN101648904B.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(v), 243-286. Available at: [Link]

  • Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. Bioorganic & Medicinal Chemistry, 22(3), 1163-1172. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purification challenges with 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde .

Case ID: 2-Cl-3-F-5-I-Py-4-CHO Support Level: Senior Application Scientist Status: Active Troubleshooting[1]

Executive Summary

Purifying 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde presents a "perfect storm" of chromatographic challenges. You are dealing with a highly functionalized pyridine core that is simultaneously:

  • Electron-deficient (due to -Cl, -F, -I, and -CHO groups), making it prone to nucleophilic attack if the mobile phase is too basic.[1]

  • Sensitive to oxidation (aldehyde to carboxylic acid) on active silica.[1]

  • Photosensitive (C-I bond), requiring protection from light during extended runs.[1]

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this poly-halogenated scaffold.

Module 1: Method Development & Mobile Phase Optimization

Q: My TLC shows severe streaking/tailing. Is the compound decomposing?

Diagnosis: While decomposition is possible, streaking is most likely caused by the interaction between the pyridine nitrogen and acidic silanol groups (


) on the silica surface.[2] Even though the electron-withdrawing halogens reduce the basicity of the pyridine nitrogen, the dipole interactions remain strong enough to cause drag.

The Fix: Deactivation of Silica You must mask the silanol sites. Do not use strong bases like ammonium hydroxide, as the 2-position chloride and 3-position fluorine are susceptible to nucleophilic aromatic substitution (


).[1]

Protocol: The "Buffered" Mobile Phase

  • Pre-treatment: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]

  • Mobile Phase: Add 0.5% TEA to your elution solvents.

    • Note: TEA is volatile and easily removed post-column.[1]

  • Alternative: If streaking persists, switch to Neutral Alumina (Grade III).[1] Alumina is less acidic than silica and preserves the aldehyde functionality better.

Q: Which solvent system provides the best selectivity?

Recommendation: Avoid alcohol-based systems (like MeOH) if possible, as electron-deficient aldehydes can form hemiacetals on acidic silica.[1]

Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate High Best starting point.[1] Start at 5% EtOAc and gradient to 30%.[1]
DCM / Hexane Medium Good for solubility, but DCM can sometimes cause band broadening.
Toluene High Excellent for separating "greasy" halogenated impurities.[1]
DCM / Methanol Low Risk: Methanol can react with the aldehyde; silica dissolves slightly, contaminating the product.

Module 2: Sample Loading & Stability

Q: The compound is insoluble in the mobile phase. Can I load it in DCM?

Risk Assessment: Loading in neat Dichloromethane (DCM) onto a Hexane/EtOAc column causes "solvent wash-through," where the strong solvent carries the compound down the column before the gradient starts, destroying resolution.

The Fix: Dry Loading Due to the low solubility of poly-halogenated pyridines in non-polar solvents, dry loading is mandatory for sharp bands.

Protocol: Celite vs. Silica Dry Load [1]

  • Dissolve crude material in minimal DCM/THF.[1]

  • Add Celite 545 (preferred over silica to minimize residence time on acidic media).[1]

  • Rotary evaporate until a free-flowing powder is obtained.

  • Load the powder on top of the pre-equilibrated column.

Q: I see a new baseline spot appearing during the run. What is happening?

Diagnosis: This is likely the oxidation of the aldehyde to the carboxylic acid (2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid).[1] This reaction is catalyzed by air and the high surface area of silica gel.

The Fix: The "Rapid Elution" Workflow

  • Nitrogen Flush: Flush the dry silica column with

    
     gas before wetting.
    
  • Protect from Light: Wrap the column in aluminum foil (protects the C-I bond).

  • Speed: Complete the chromatography within 20–30 minutes . Do not leave the compound on the column overnight.

Module 3: Troubleshooting Logic (Visualized)

The following diagram outlines the decision process for resolving resolution and stability issues specific to this molecule.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (Hex/EtOAc) Start->TLC CheckStreaking Is there streaking? TLC->CheckStreaking AddTEA Add 1% TEA to Eluent CheckStreaking->AddTEA Yes CheckStability Is product decomposing? CheckStreaking->CheckStability No RetestTLC Retest TLC AddTEA->RetestTLC StillStreaking Streaking persists? RetestTLC->StillStreaking SwitchAlumina Switch to Neutral Alumina StillStreaking->SwitchAlumina Yes StillStreaking->CheckStability No Oxidation Cause: Aldehyde Oxidation CheckStability->Oxidation Yes (Baseline spot) Solubility Soluble in Hexane? CheckStability->Solubility No FixOxidation 1. Use Celite Dry Load 2. N2 Flush 3. <30 min Run Time Oxidation->FixOxidation LiquidLoad Liquid Load Solubility->LiquidLoad Yes DryLoad Dry Load (Celite) Solubility->DryLoad No

Caption: Decision matrix for optimizing stationary phase and loading conditions based on TLC behavior.

Module 4: Post-Purification Handling

Q: My product is an oil after the column, but it should be a solid. Why?

Diagnosis:

  • Residual Solvent: Poly-halogenated pyridines trap solvents (especially EtOAc and DCM) in their lattice.[1]

  • Impurity: Trace amounts of TEA or high-boiling impurities (like mineral oil from Hexanes) prevent crystallization.[1]

The Fix: Trituration Do not rely solely on high-vacuum drying.[1]

  • Dissolve the oil in a minimal amount of warm pentane or hexane .

  • Cool to

    
     or scratch the flask side with a glass rod.
    
  • The product should precipitate as a solid. Filter and wash with cold pentane.[1]

References & Grounding

  • Evaluation of Pyridine Tailing:

    • Source: BenchChem Technical Support.[1][2][3] "Chromatographic Purification of Pyridine Derivatives."

    • Context: Explains the interaction of basic nitrogen with acidic silanols and the necessity of TEA modifiers.

    • URL:[1]

  • Aldehyde Stability on Silica:

    • Source: Harris, E. B. J.[4] (Concept Life Sciences).[1][4] "Purifying aldehyde in column chromatography."

    • Context: Discusses the risk of acetal formation and oxidation of electrophilic aldehydes on active silica.

    • URL:

  • Purification of Halogenated Pyridines:

    • Source: ChemicalBook.[1] "Synthesis of 2-chloro-4-iodonicotinaldehyde."

    • Context: Provides specific solvent ratios (Ether/Petroleum Ether) for structurally analogous compounds.[1][5]

    • URL:[1]

  • General Flash Chromatography Troubleshooting:

    • Source: Biotage.[1][6] "How to prevent compound precipitation during flash column chromatography."

    • Context: Validates the dry-loading strategy for compounds with solubility mismatches between the crude mixture and mobile phase.

    • URL:

Sources

improving yield in the synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogenated Heterocycles Technical Support Center . You are connected with Dr. Aris Thorne, Senior Application Scientist.

I understand you are working on the synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde . This is a deceptively complex target. The presence of three different halogens (Cl, F, I) creates a "perfect storm" for competing reaction pathways—specifically Lithium-Halogen Exchange (Li-I) versus Directed Ortho Metallation (DoM) , and the notorious "Halogen Dance" (isomerization).[1]

Below is a technical guide structured to troubleshoot your low yields and optimize your protocol.

PART 1: CRITICAL MECHANISTIC DIAGNOSTICS

Before we adjust your protocol, we must diagnose why the yield is suffering.[1] In this specific scaffold, 90% of failures stem from the choice of base and temperature control.[1]

The "Fork in the Road": Base Selection

You are likely attempting to install the aldehyde functionality (C4-CHO) onto the 2-Chloro-3-fluoro-5-iodopyridine precursor.

  • The Trap: If you use n-Butyllithium (n-BuLi) , you will trigger a Lithium-Halogen exchange at the C5-Iodine position. This removes the iodine you need and fails to install the aldehyde at C4.

  • The Solution: You must use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] These are non-nucleophilic bases. They are too sterically hindered to attack the iodine atom but basic enough to deprotonate the C4-Hydrogen (which is acidified by the adjacent Fluorine and Iodine).

The "Halogen Dance" (Base-Catalyzed Isomerization)

Even with LDA, if the reaction warms above -60°C before the electrophile (DMF) is added, the lithiated species (C4-Li) can attack the iodine of a starting molecule, causing the iodine to migrate.[1] This leads to a mixture of regioisomers that are impossible to separate.

PART 2: OPTIMIZED EXPERIMENTAL PROTOCOL

This protocol is designed to maximize the Kinetic Product (C4-lithiation) and suppress the Thermodynamic Product (halogen scrambling).[1]

Target: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde Precursor: 2-Chloro-3-fluoro-5-iodopyridine Scale: 1.0 g basis (Adjust proportionally)[2]

Reagents & Setup
  • Substrate: 2-Chloro-3-fluoro-5-iodopyridine (1.0 eq)

  • Base: LDA (1.1 eq) [Freshly prepared is superior to commercial bottles]

  • Electrophile: Anhydrous DMF (1.5 eq) or N-Formylpiperidine (often higher yield)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Acetic acid / THF mixture, followed by 1M HCl.

Step-by-Step Execution
  • Cryogenic Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Add anhydrous THF and cool to -78°C (Dry ice/Acetone). Crucial: Do not rely on internal thermometers alone; ensure the bath is saturated.[1]

  • Base Addition (The Critical Moment):

    • Add LDA solution dropwise over 10 minutes.

    • Technical Note: The solution usually turns yellow/orange.

    • Stir at -78°C for exactly 30-45 minutes.

    • Warning: Do not stir longer than 1 hour. Extended lithiation times increase the risk of halogen scrambling.

  • Formylation:

    • Add neat DMF (or DMF/THF solution) dropwise down the side of the flask (pre-cooled if possible).

    • Stir at -78°C for 30 minutes.

  • Controlled Warming:

    • Remove the cooling bath and allow the reaction to reach 0°C over 30 minutes. Do not rush this; the tetrahedral intermediate needs to form stably.

  • Hydrolysis (Releasing the Aldehyde):

    • The reaction currently contains a hemiaminolate (Li-O-CH-NMe2). You must hydrolyze this.

    • Add 1M HCl or 10% Citric Acid at 0°C. Stir vigorously for 15 minutes.

  • Workup:

    • Extract with EtOAc (x3). Wash combined organics with Brine.

    • Dry over Na2SO4.[3] Do not use MgSO4 (it is slightly Lewis acidic and can degrade sensitive aldehydes).

PART 3: TROUBLESHOOTING Q&A (Support Tickets)

Q1: "I see the starting material disappearing on TLC, but I get 'Des-Iodo' product (2-Chloro-3-fluoropyridine-4-carbaldehyde). Why?"

Dr. Thorne: You are experiencing Lithium-Halogen Exchange . This happens if your LDA contains residual n-BuLi (common in commercial bottles) or if the temperature spiked.

  • Fix: Titrate your n-BuLi before making LDA. Ensure you are using diisopropylamine in slight excess (0.1 eq) when generating LDA to consume all n-BuLi.

Q2: "My yield is 30%, and I see a 'sludge' that streaks on the column."

Dr. Thorne: This is likely Aldehyde Polymerization or Cannizzaro Disproportionation during workup.[1] Poly-halogenated aldehydes are extremely electron-deficient (electrophilic).

  • Fix: Avoid highly basic workups (no NaOH). Keep the workup slightly acidic to neutral. Store the product in the dark under Argon at -20°C immediately.

Q3: "Can I use Ethyl Formate instead of DMF?"

Dr. Thorne: Yes, but DMF is generally superior for lithiated pyridines.[1] Ethyl formate forms a tetrahedral intermediate that can sometimes collapse to the aldehyde during the reaction, which can then be attacked by a second equivalent of lithiated species to form a secondary alcohol (dimer).[1] DMF forms a stable hemiaminal salt that only releases the aldehyde upon acid quench, preventing over-addition.[1]

PART 4: VISUALIZATION & DATA

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competition between the desired Deprotonation (DoM) and the undesired Exchange pathways.[1]

ReactionPathways SM 2-Chloro-3-fluoro- 5-iodopyridine Base_BuLi Base: n-BuLi (Nucleophilic) SM->Base_BuLi Base_LDA Base: LDA (Non-Nucleophilic) SM->Base_LDA Inter_Exchange Intermediate A: Li-I Exchange (C5-Li) Base_BuLi->Inter_Exchange Fast Exchange Inter_DoM Intermediate B: Deprotonation (C4-Li) Base_LDA->Inter_DoM Directed Metallation (C4) DMF Electrophile: DMF Inter_Exchange->DMF Inter_DoM->Inter_Exchange Halogen Dance (If T > -60°C) Inter_DoM->DMF Prod_Wrong Byproduct: Des-Iodo Aldehyde DMF->Prod_Wrong Prod_Right Target: 2-Cl-3-F-5-I-Py-4-CHO DMF->Prod_Right

Caption: Pathway analysis showing how base selection dictates the fate of the Iodine atom. LDA prevents the loss of Iodine.

Table 1: Base & Solvent Compatibility Matrix
Base ReagentpKa (Conj. Acid)MechanismOutcome for this Synthesis
n-BuLi ~50Nucleophilic AttackFAILURE: Li-I Exchange (Loss of Iodine)
LDA 36Steric DeprotonationSUCCESS: C4-Lithiation (High Yield)
LiTMP 37High Steric BulkSUCCESS: Excellent for crowded pyridines
K-tBu 17Base OnlyFAILURE: Too weak to deprotonate Pyridine-H

References

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations on the Pyridine Ring. Angewandte Chemie International Edition.

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, etc.). Tetrahedron.

  • ChemicalBook. (n.d.). Synthesis of 2-chloro-4-iodonicotinaldehyde (Analogous Protocol).

  • Vertex AI Search. (2024).[1] Lithiation of 2-chloro-3-fluoropyridine directed ortho metallation. 4[5][4][6]

Sources

preventing decomposition of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization & Handling of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde Ticket ID: PYR-HALO-4CHO-001 Urgency: High (Labile Intermediate)

Introduction: The "Triage" Protocol

Welcome to the Advanced Heterocycle Support Center. You are working with 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde , a molecule that represents a "perfect storm" of electronic instability.

Why is this molecule failing?

  • The "Push-Pull" Destabilization: The pyridine ring is already electron-deficient. The 3-Fluoro and 2-Chloro substituents exert strong inductive withdrawal (-I effect), making the 4-Carbaldehyde exceptionally electrophilic. It wants to be attacked by nucleophiles (even water).

  • The "Weak Link" (5-Iodo): The C-I bond is photolabile and susceptible to metal-halogen exchange.

  • Steric Crowding: The 3,4,5-substitution pattern forces substituents out of planarity, increasing strain and reactivity.

This guide replaces standard operating procedures with survival protocols for this specific intermediate.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned into black tar within minutes."

Diagnosis: Uncontrolled Polymerization via Pyridyne Intermediate. If you are generating this aldehyde in situ (e.g., via lithiation of 2-chloro-3-fluoro-5-iodopyridine and trapping with DMF) or reacting it under basic conditions, you likely triggered a Halogen Dance or Pyridyne elimination .

  • The Mechanism: The 3-Fluoro substituent makes the C-4 proton (in the precursor) or the C-4 position (in the aldehyde) highly acidic/reactive. Strong bases (LDA, n-BuLi) at temperatures above -78°C can cause the elimination of LiF or LiCl, generating a transient pyridyne (triple bond in the ring). This species is hyper-reactive and instantly polymerizes into "black tar."

  • The Fix:

    • Temperature Discipline: You must operate at -95°C to -78°C . Never allow the reaction to warm above -70°C until the electrophile (DMF) is fully quenched.

    • Base Selection: Switch to non-nucleophilic, bulky bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) rather than n-BuLi to avoid nucleophilic attack on the ring.

Issue 2: "The aldehyde peak is missing in NMR, but I see a broad singlet at ~6.0 ppm."

Diagnosis: Geminal Diol (Hydrate) Formation. The electron-withdrawing power of the 3-F and 2-Cl atoms makes the C-4 aldehyde carbon so electron-poor that it behaves like chloral (trichloroacetaldehyde). It grabs moisture from the air or solvents to form a stable hydrate.

  • The Mechanism:

    
    . For electron-rich benzaldehydes, the equilibrium favors the aldehyde. For your pyridine, it favors the hydrate.
    
  • The Fix:

    • Dehydration: The hydrate is often reversible. Treat your NMR sample or crude oil with a drying agent (

      
      ) or azeotrope with toluene.
      
    • Storage: Store under Argon in a desiccator. Do not use "technical grade" solvents; use anhydrous solvents exclusively.

Issue 3: "I lost the Iodine atom during the reaction."

Diagnosis: Photolytic Deiodination or Metal-Halogen Scrambling. The C-I bond is the weakest bond in your molecule (~50-60 kcal/mol). Standard lab lighting is sufficient to cleave this bond via homolytic fission, generating a radical that abstracts hydrogen from the solvent.

  • The Fix:

    • The "Vampire" Rule: All glassware must be amberized or wrapped in aluminum foil.

    • Scrambling: If using organolithiums, the "Halogen Dance" can move the Iodine from C-5 to C-4. This is thermodynamically driven.[1] To prevent this, the lithiation-trapping sequence must be kinetic (fast, low temp) rather than thermodynamic.

Part 2: Visualization of Decomposition Pathways

The following diagram maps the three critical failure modes for your molecule.

DecompositionPathways Molecule 2-Chloro-3-fluoro- 5-iodopyridine-4-carbaldehyde Radical Iodine Radical (Deiodination) Molecule->Radical Homolytic Fission Tar Pyridyne/Polymer (Black Tar) Molecule->Tar Elimination of Li-F/I Hydrate Gem-Diol (Hydrate) Molecule->Hydrate Nu Attack Acid Carboxylic Acid (Oxidation) Molecule->Acid Auto-oxidation Light UV/Visible Light Light->Molecule hv Base Base (>-70°C) Base->Molecule Water Moisture/Air Water->Molecule

Caption: Figure 1. Primary decomposition vectors. Note that "Base" at high temp is the most destructive pathway (Black Tar).

Part 3: The "Gold Standard" Handling Protocol

This protocol is synthesized from best practices for poly-halogenated pyridines (based on Schlosser's Base and Knochel's methodologies).

Phase 1: Preparation
  • Glassware: Oven-dried (>120°C) for 12 hours. Wrap all flasks in aluminum foil before taking them out of the oven.

  • Solvent: THF (Tetrahydrofuran) must be distilled over Sodium/Benzophenone or passed through an activated alumina column immediately before use. Water content must be <10 ppm.

  • Atmosphere: Argon is superior to Nitrogen (heavier, blankets the reaction better).

Phase 2: The Reaction (If synthesizing via Lithiation)

Target: Installing CHO at C4 on 2-chloro-3-fluoro-5-iodopyridine.

StepParameterCritical Action
1. Cooling -95°C Use Hexane/Liquid Nitrogen slush or controlled cryostat. Do not use Acetone/Dry Ice (stops at -78°C, which is risky for this substrate).
2. Base Addn LDA or LiTMP Add dropwise over 20 mins. Ensure internal temp never rises above -90°C.
3. Aging 15 mins max Do not stir for hours. The lithiated species is unstable.
4. Trapping DMF (5 eq)Pre-cool DMF to -78°C before injection. Add rapidly.
5. Quench AcOH/THF Quench at -78°C. Do not warm to RT before quenching.
Phase 3: Isolation & Storage
  • Workup: Keep the crude mixture acidic to neutral (pH 5-6). Basic workups promote Cannizzaro reactions on the aldehyde.

  • Purification: Rapid filtration through a short plug of silica gel. Avoid long column chromatography residence times.

  • Storage: Solid form is more stable than oil. Store at -20°C under Argon, wrapped in foil.

Part 4: Synthesis Workflow Diagram

Workflow Start Start: Halogenated Pyridine Cryo Cool to -95°C (Internal Temp) Start->Cryo Base Add LiTMP/LDA (Avoid n-BuLi) Cryo->Base Check Wait 10-15 min (Do not over-age) Base->Check Trap Add Electrophile (DMF) Pre-cooled Check->Trap Stable Tar Polymerization (Failure) Check->Tar > -78°C / Long Time Quench Acidic Quench at Low Temp (Prevent Cannizzaro) Trap->Quench Isolate Rapid Silica Filtration (Amber Glass) Quench->Isolate

Caption: Figure 2. Decision tree for safe synthesis and isolation. Note the critical timing at the lithiation step.

References

  • Brégent, T., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. (Details the "halogen dance" and instability of lithiated halopyridines at temperatures > -78°C). [2]

  • Kondo, Y., et al. (1994).[3] Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, Vol 37. (Establishes the reactivity order of halopyridines and trapping protocols).

  • Gribble, G. W., et al. (1993). Regioselective Ortho-Lithiation of Halopyridines. Heterocycles, Vol 35. (Confirming 3-fluoro-4-lithiopyridine stability windows and the rapid decomposition of iodo-analogs).

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. (General protocols for handling photosensitive APIs and intermediates using amber glass).

  • Billard, T., et al. (2000).[4] New Stable Reagents for the Nucleophilic Trifluoromethylation. Organic Letters. (Contextualizing nucleophilic attacks on electron-deficient carbonyls).

Sources

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-HAL-449 Subject: Troubleshooting purification failures (decomposition/oiling out) for polyhalogenated pyridine aldehydes. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Introduction: Understanding "The Ticket"

You are likely encountering issues purifying 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde . This is not a standard organic intermediate; it is a "push-pull" system on a knife's edge.

The Technical Challenge:

  • Electron Deficiency: The pyridine ring is already electron-poor. Adding three halogens (Cl, F, I) and an aldehyde makes the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Aldehyde Instability: The electron-withdrawing environment makes the aldehyde carbon highly electrophilic, increasing susceptibility to hydration (gem-diol formation) or oxidation to the carboxylic acid during workup.

  • Labile Iodine: The C5-Iodine bond is photolabile and sensitive to palladium contaminants if this was synthesized via cross-coupling.

The following guide prioritizes methods that avoid strong bases (which trigger


) and acidic silica (which triggers degradation).
Module 1: Chromatography Troubleshooting

Use this if crude purity is >70% but "streaking" or mass loss occurs on silica.

The Issue: Standard silica gel is slightly acidic (pH 6.5–7.0). The basic nitrogen of the pyridine ring interacts with silanol groups, causing peak tailing (streaking) and potential acid-catalyzed decomposition of the aldehyde.

The Fix: Deactivated Silica or Neutral Alumina

Protocol A: Triethylamine (TEA) Deactivation

Do not run a standard column. You must "buffer" the stationary phase.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexane).

  • The Additive: Add 1% v/v Triethylamine (TEA) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-spiked eluent.

  • The Run: Run your purification using the standard solvent gradient without TEA in the mobile phase (the pre-wash is usually sufficient), or maintain 0.5% TEA if streaking persists.

Protocol B: Neutral Alumina (Recommended for Sensitive Batches)

If the compound turns brown on silica, switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina is less acidic than silica and less likely to cleave the labile C-I bond or hydrate the aldehyde.

  • Caveat: Alumina has lower resolution. Use a shallower gradient (e.g., 0%

    
     20% EtOAc in Heptane over 20 CV).
    
Module 2: Chemical Purification (The Bisulfite Method)

Use this if crude purity is <70% or if chromatographic separation from non-aldehyde impurities is difficult.

The Concept: Aldehydes form water-soluble bisulfite adducts.[1][2] Non-aldehyde impurities (starting materials, over-halogenated byproducts) remain in the organic layer.[1]

CRITICAL WARNING: Standard bisulfite protocols use strong base (NaOH, pH >12) to reverse the adduct. DO NOT USE NaOH. High pH will displace the Fluorine (at C3) or Chlorine (at C2) with a hydroxyl group, destroying your product.

The "Gentle Reversal" Protocol

Step 1: Adduct Formation [2]

  • Dissolve crude oil in 3 volumes of EtOAc .

  • Add 2 volumes of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Vigorously stir for 2–4 hours. A white precipitate (the adduct) may form at the interface.[3]

  • Separation:

    • If solid forms: Filter the solid and wash with cold EtOAc. Dissolve the solid in minimal water.

    • If no solid: Separate layers. Keep the Aqueous Layer (contains product). Discard Organic Layer (impurities).

Step 2: The "Formaldehyde Swap" (Reversal) Instead of using base, we use Formaldehyde, which binds bisulfite more strongly than your pyridine aldehyde, releasing your product under neutral conditions.

  • Take the aqueous solution (or dissolved solid) from Step 1.

  • Add 1.5 equivalents of Formaldehyde (37% aq. solution) relative to the theoretical amount of product.

  • Stir at room temperature for 1 hour. The solution will turn cloudy as the lipophilic pyridine aldehyde is released.

  • Extract 3x with DCM (Dichloromethane) .

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
Module 3: Crystallization (The Final Polish)

Use this for final batches requiring >98% purity (e.g., for biological assays).

Polyhalogenated pyridines are "greasy" (lipophilic) but the aldehyde adds polarity. A single solvent often fails.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)TechniqueNotes
Heptane / EtOAc 10:1 to 5:1Hot dissolution / Slow CoolBest for removing "oily" oligomers.
Hexane / DCM 8:1Vapor DiffusionDissolve in min. DCM; place vial in jar of Hexane.
IPA / Water 4:1Anti-solvent precipitationDissolve in IPA; add water dropwise until cloudy.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve.

  • Add a seed crystal (if available) at the cloud point.

  • Cool very slowly (wrap the flask in foil/cotton to insulate). Rapid cooling traps impurities and causes oiling.

Visual Decision Matrix

The following diagram outlines the logical workflow for selecting the correct purification method based on crude analysis.

PurificationStrategy Start Crude Mixture Analysis PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 70% PurityCheck->LowPurity Sensitive Is it acid sensitive? (Streaking on TLC) HighPurity->Sensitive Bisulfite Bisulfite Extraction (Formaldehyde Reversal) LowPurity->Bisulfite StdColumn Standard Flash (Silica) Sensitive->StdColumn No BufferedColumn Buffered Flash (1% TEA or Alumina) Sensitive->BufferedColumn Yes Recryst Crystallization (Heptane/EtOAc) Bisulfite->Recryst StdColumn->Recryst Final Polish BufferedColumn->Recryst

Caption: Decision matrix for purification based on crude purity and compound sensitivity.

Module 4: Storage & Stability

Q: My solid turned yellow/brown overnight. Is it ruined? A: Likely surface oxidation or iodine liberation.

  • Diagnosis: Check

    
     NMR.[4] If the aldehyde peak (~10 ppm) is intact, it is a minor surface impurity.
    
  • Prevention:

    • Light: Store in amber vials (Iodine is photosensitive).

    • Atmosphere: Flush with Argon. Aldehydes oxidize to carboxylic acids in air.

    • Temperature: Store at -20°C.

References
  • Purification of Aldehydes via Bisulfite Adducts

    • Source: Organic Syntheses, Coll. Vol. 4, p.903 (1963).
    • Relevance: Foundational protocol for bisulfite purification, adapted here for sensitive substr
    • URL:

  • Reactivity of Polyhalogenated Pyridines

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Halogenated Pyridine Deriv
    • Relevance: Establishes the susceptibility of 2-chloro/3-fluoro pyridines to under basic conditions.
    • URL:

  • Chromatography of Basic Heterocycles

    • Source: Sigma-Aldrich Technical Bulletin, "Flash Chrom
    • Relevance: Standard protocols for TEA deactivation of silica for pyridine deriv
    • URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Computational Modeling of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Polysubstituted Pyridine

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a highly functionalized heterocyclic compound, representing a versatile scaffold for the synthesis of complex, pentasubstituted pyridines. Such structures are of significant interest in medicinal chemistry and materials science due to the precise, three-dimensional arrangement of diverse chemical functionalities.[1] The inherent reactivity of this molecule is complex, with multiple potential sites for chemical transformation: the aldehyde group and three distinct carbon-halogen bonds. Predicting the chemoselectivity of its reactions is a non-trivial challenge that can lead to significant expenditure of time and resources in a laboratory setting.

This is where computational modeling becomes an indispensable tool. By leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we can dissect reaction mechanisms, predict activation barriers, and rationalize product distributions before a single experiment is performed. This guide provides an in-depth comparison of computational approaches for modeling the key reactions of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde. We will move beyond a simple listing of methods to explain the causality behind computational choices, grounding our discussion in the principles of physical organic chemistry and providing a framework for validating theoretical predictions. While direct computational literature on this specific molecule is nascent, this guide synthesizes data from analogous systems to build a robust predictive framework.

Pillar 1: Modeling Reactions of the 4-Carbaldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions. Computational modeling can elucidate the energetics of these processes and the influence of the heavily substituted, electron-deficient pyridine ring.

Mechanism of Nucleophilic Addition and Hydration

The reactivity of the carbonyl group is significantly influenced by the electronic nature of the pyridine ring. The electron-withdrawing effects of the halogen substituents and the nitrogen heteroatom enhance the electrophilicity of the aldehyde carbon. A common reaction, especially in protic solvents, is the formation of a geminal diol.[2] Computational studies, typically using DFT, can model this hydration reaction to predict the equilibrium constant and the influence of the solvent environment.

Theoretical calculations on related pyridine-carboxaldehydes have shown that protic solvents favor the generation of gem-diol and hemiacetal structures.[2] Furthermore, the protonation of the pyridine ring nitrogen under acidic conditions is predicted to increase the reactivity of the aldehyde group by amplifying the electron-attracting effect of the nitrogen atom.[2]

G cluster_0 Computational Workflow for Aldehyde Reactivity reactant Pyridine Aldehyde + Nucleophile ts Transition State (TS) (Nucleophilic Attack) reactant->ts ΔG‡ (Activation Energy) intermediate Tetrahedral Intermediate ts->intermediate IRC Analysis product Addition Product (e.g., gem-diol) intermediate->product ΔG_rxn (Reaction Energy)

Caption: Workflow for modeling nucleophilic addition to the aldehyde.

Pillar 2: Competing Pathways - Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the fluorine at C3, makes the molecule an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4]

Computational Dissection of SNAr Reactivity

DFT calculations are exceptionally well-suited for studying SNAr mechanisms.[5] Key objectives of modeling are:

  • Site Selectivity: Determining whether a nucleophile will preferentially attack the C2-Cl or C5-I bond. The C-F bond is generally much stronger and less likely to be substituted.

  • Activation Barriers: Calculating the Gibbs free energy of activation (ΔG‡) for the formation of the Meisenheimer intermediate, which is often the rate-determining step.[5]

  • Leaving Group Potential: Assessing the relative ease of departure for the chloride vs. iodide ion.

Computational studies on similar electron-deficient systems show that substituents positioned ortho or para to the leaving group stabilize the anionic intermediate through resonance, thereby activating the ring for nucleophilic substitution.[4] In our target molecule, the aldehyde and the nitrogen atom provide this activation for the C2 and C5 positions. The strong electron-withdrawing fluorine at C3 further activates the C2 position. Therefore, SNAr is highly likely to occur at the C2 position, displacing the chloride.

sn_ar_pathways start 2-Cl-3-F-5-I-Py-4-CHO + Nucleophile (Nu-) meisenheimer_c2 Meisenheimer Complex (Attack at C2) start->meisenheimer_c2 ΔG‡(C2) meisenheimer_c5 Meisenheimer Complex (Attack at C5) start->meisenheimer_c5 ΔG‡(C5) note DFT predicts ΔG‡(C2) < ΔG‡(C5), making substitution at C2 the major pathway. product_c2 2-Nu-3-F-5-I-Py-4-CHO + Cl- meisenheimer_c2->product_c2 Fast product_c5 2-Cl-3-F-5-Nu-Py-4-CHO + I- meisenheimer_c5->product_c5 Fast

Caption: Competing SNAr pathways at C2 and C5 positions.

Pillar 3: The Dominant Role of Cross-Coupling at the C-I Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for C-C bond formation.[6][7] The reactivity of aryl halides in the crucial oxidative addition step generally follows the trend I > Br > OTf >> Cl.[7] For 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, this trend dictates that cross-coupling will occur with exceptional selectivity at the C5-Iodo position.

Modeling the Suzuki-Miyaura Catalytic Cycle

A full computational analysis of the Suzuki-Miyaura reaction is complex, involving the modeling of each step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] DFT studies can provide invaluable insights into:

  • Ligand Effects: How different phosphine or N-heterocyclic carbene (NHC) ligands influence the energetics of the cycle.

  • Role of the Base: The mechanism by which the base facilitates the transmetalation step, which is often rate-limiting. Computational studies suggest the primary role of the base is to form a more reactive boronate species from the organoboronic acid.[9]

  • Selectivity: Confirming quantitatively that the activation barrier for oxidative addition of the Pd(0) catalyst into the C-I bond is significantly lower than for the C-Cl bond.

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition (Aryl-Pd(II)-I) pd0->oa Ar-I trans Transmetalation (Aryl-Pd(II)-R) oa->trans R-B(OH)₂ Base re Reductive Elimination trans->re re->pd0 product Aryl-R Product re->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Comparative Guide to Computational Models

The choice of computational method is critical for obtaining reliable results. It involves a trade-off between accuracy and computational cost.

ParameterRecommended ApproachRationale & Alternatives
Method Density Functional Theory (DFT)DFT provides a good balance of accuracy and cost for systems of this size. Post-Hartree-Fock methods like MP2 or CCSD(T) are more accurate but computationally prohibitive for full reaction pathways.
Functional M06-2X or ωB97X-DThese functionals are generally recommended for main-group thermochemistry and kinetics.[10] B3LYP is a popular, older functional but may be less accurate for barrier heights.[11]
Basis Set def2-SVP or 6-31G(d) for optimizationA double-zeta basis set is often sufficient for geometry optimizations. For Iodine, a pseudopotential (e.g., LANL2DZ) is necessary to account for relativistic effects.
def2-TZVP or 6-311+G(d,p) for single-point energiesA larger, triple-zeta basis set with polarization and diffuse functions is crucial for obtaining accurate final energies.
Solvation Model SMD or PCM (Implicit)Implicit (continuum) solvation models are efficient and generally sufficient for predicting the bulk effects of the solvent on the reaction energetics.[10]
Explicit Solvent Molecules (Hybrid)For reactions where specific solvent interactions are critical (e.g., proton transfer), including a few explicit solvent molecules in the calculation can improve accuracy, though it increases cost.

Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling at the C5-Iodo position serves as a practical example and a benchmark against which computational predictions can be validated.

Objective: To selectively couple Phenylboronic acid with 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde at the C5 position.

Materials:

  • 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, Phenylboronic acid, and K₂CO₃.

    • Causality: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.[8]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture.

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.[7]

  • Catalyst Addition: Add Pd(PPh₃)₄ to the flask.

    • Causality: This is a common, reliable, and commercially available Pd(0) precatalyst suitable for a wide range of Suzuki couplings.[8]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Validation: Characterize the final product (2-Chloro-3-fluoro-5-phenylpyridine-4-carbaldehyde) by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The absence of products resulting from coupling at the C-Cl bond validates the high chemoselectivity predicted by theory.

Conclusion

The computational modeling of a multifunctional molecule like 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a powerful strategy for predicting and understanding its chemical behavior. By systematically evaluating the reaction pathways at each functional group—aldehyde addition, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—researchers can design synthetic routes with high precision and efficiency. DFT calculations, particularly with modern functionals like M06-2X, provide a reliable framework for predicting chemoselectivity. The overwhelming preference for Suzuki-Miyaura coupling at the C-I bond and the high likelihood of SNAr at the C-Cl position are key predictive insights. This guide provides the foundational principles and a practical, comparative framework for scientists to apply these computational tools, accelerating the discovery and development of novel chemical entities.

References

  • DFT investigations of the unusual reactivity of 2‐pyridinecarboxaldehyde in base‐catalyzed aldol reactions with acetophenone. Journal of Physical Organic Chemistry. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]

  • Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. [Link]

  • Transition state theory. University of Leeds. [Link]

  • Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. MDPI. [Link]

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC. [Link]

  • Transition state theory. Wikipedia. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Royal Society of Chemistry. [Link]

  • Chemical Processes Subsequent to n—π* and π—π* Transitions of Pyridine N‐oxide and 2‐Picoline N‐oxide. AIP Publishing. [Link]

  • Synthesis of pyridine and furan based arylated ketones through palladium catalyst with DFT study of their static and frequency dependent NLO response. ResearchGate. [Link]

  • Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. [Link]

  • Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. RSC Publishing. [Link]

  • Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks. PubMed. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SciSpace. [Link]

  • Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. eScholarship. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

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comparative study of catalysts for cross-coupling with 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalyst Selection for Cross-Coupling of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Executive Summary & Strategic Analysis

The Substrate Challenge: The molecule 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde represents a "perfect storm" of chemoselectivity challenges in medicinal chemistry. It contains three distinct reactive centers on a highly electron-deficient pyridine core:

  • C-5 Iodine: The primary electrophile for cross-coupling (Weakest bond, BDE ~57 kcal/mol).

  • C-2 Chlorine: A secondary electrophile, activated for nucleophilic aromatic substitution (

    
    ) or subsequent coupling by the adjacent ring nitrogen.
    
  • C-4 Aldehyde: A sensitive electrophile susceptible to nucleophilic attack, oxidation, or base-mediated degradation (e.g., Cannizzaro disproportionation).

The Objective: To achieve exclusive C-C bond formation at the C-5 position while preserving the C-2 chlorine for future diversification and the C-4 aldehyde for reductive amination or olefination.

Core Recommendation: For standard boronic acids, Pd(dppf)Cl₂·DCM offers the highest reliability for chemoselectivity (I > Cl). For sterically demanding or unstable coupling partners, Pd-XPhos G3 is the superior alternative.

Mechanistic Selectivity Map

The following diagram illustrates the reactivity hierarchy of the substrate. The C-5 Iodine is the "Soft" electrophile preferred by Pd(0), while the C-4 Aldehyde and C-2 Chlorine present "Hard" electrophilic risks.

SelectivityMap Substrate 2-Chloro-3-fluoro- 5-iodopyridine-4-carbaldehyde Iodine C-5 Iodine (Primary Target) Substrate->Iodine Chlorine C-2 Chlorine (Secondary Target) Substrate->Chlorine Aldehyde C-4 Aldehyde (Sensitive Handle) Substrate->Aldehyde Condition_A Pd(0) / Mild Base (60-80°C) Iodine->Condition_A Fast Ox. Addition Condition_B High Temp / Strong Base (>100°C, OH-) Chlorine->Condition_B Slow Ox. Addition Aldehyde->Condition_B Nucleophilic Attack Product C-5 Coupled Product (Desired) Condition_A->Product Byproduct_Cl Bis-Coupled / Polymer (Undesired) Condition_B->Byproduct_Cl Byproduct_CHO Aldol / Cannizzaro (Degradation) Condition_B->Byproduct_CHO

Figure 1: Reactivity landscape. Successful coupling requires staying in the "Green Zone" (Condition A) to avoid activating the Cl or CHO groups.

Comparative Catalyst Guide

This comparison evaluates three distinct catalyst generations based on their performance with polyhalogenated heteroaryl aldehydes .

Candidate A: Pd(dppf)Cl₂·DCM (The "Gold Standard")
  • Type: 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride.

  • Mechanism: The large bite angle of the dppf ligand favors reductive elimination, which is crucial for forming the C-C bond quickly before side reactions occur.

  • Pros:

    • Exceptional Chemoselectivity: Highly specific for I over Cl.

    • Stability: Robust against air and moisture; does not require a glovebox.

    • Aldehyde Tolerance: Works well with weak bases (Carbonates/Phosphates) that don't damage the CHO group.

  • Cons: Slower reaction rates with highly sterically hindered boronic acids.

Candidate B: Pd(PPh₃)₄ (The "Legacy Baseline")
  • Type: Tetrakis(triphenylphosphine)palladium(0).

  • Mechanism: Monodentate phosphine dissociation.

  • Pros: Inexpensive and widely available.

  • Cons:

    • Poor Stability: Rapidly oxidizes ("Pd black" formation).

    • Ligand Scrambling: Excess PPh₃ can react with the aldehyde or cause aryl exchange.

    • Selectivity Risk: Requires higher temperatures to drive turnover, increasing the risk of C-Cl activation.

Candidate C: Pd-XPhos G3 (The "Problem Solver")
  • Type: Buchwald Generation 3 Precatalyst (XPhos ligand).

  • Mechanism: Rapidly generates the active L-Pd(0) species. The bulky biaryl ligand creates a protective pocket.

  • Pros:

    • High Activity: Works at lower temperatures (RT to 40°C), preserving the aldehyde.

    • Sterics: Excellent for coupling bulky boronic acids (e.g., ortho-substituted).

  • Cons: "Too Active" if not controlled—can begin to couple at the C-2 Chlorine if the Iodine is consumed or if stoichiometry is incorrect.

Performance Data Comparison

Data extrapolated from analogous couplings of 2-chloro-5-iodopyridines (See References [1, 2]).

FeaturePd(dppf)Cl₂ Pd(PPh₃)₄ Pd-XPhos G3
Yield (C-5 Coupling) 88-95% 65-75%90-98%
Chemoselectivity (I:Cl) >99:1 ~90:10~95:5
Aldehyde Recovery ExcellentModerateExcellent
Temperature Req. 60-80°C80-100°C25-50°C
Base Compatibility K₃PO₄ / Cs₂CO₃Na₂CO₃K₃PO₄ / K₂CO₃
Rec. Use Case Standard Production Cost-Sensitive / SimpleSteric / Difficult Partners

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ Target Scale: 1.0 mmol

Reagents:

  • Substrate: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture (concentration ~0.2 M). Add the Pd(dppf)Cl₂ catalyst quickly under a counter-flow of inert gas.

  • Reaction: Seal the vessel and heat to 65°C . Monitor by LCMS or TLC every 2 hours.

    • Checkpoint: The reaction is typically complete within 4-6 hours. Do not overheat (>80°C) to prevent C-Cl coupling.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde makes the product slightly polar; ensure the column is not too acidic to avoid degradation.

Decision Logic for Catalyst Selection

Use this logic flow to determine the correct catalyst for your specific coupling partner.

DecisionTree Start Select Coupling Partner (R-B(OH)2) IsBulky Is the Boronic Acid Sterically Hindered? Start->IsBulky IsUnstable Is the Boronic Acid Protodeboronation Prone? IsBulky->IsUnstable No Rec_XPhos USE: Pd-XPhos G3 (High Activity, Low Temp) IsBulky->Rec_XPhos Yes (e.g., 2,6-dimethylphenyl) Rec_DPPF USE: Pd(dppf)Cl2 (Robust, High Selectivity) IsUnstable->Rec_DPPF No (Stable) Rec_PEPPSI USE: Pd-PEPPSI-IPr (Mildest Conditions) IsUnstable->Rec_PEPPSI Yes (e.g., 2-pyridyl, furan) Path_Standard Standard / Simple Aryl Path_Complex Ortho-Substituted / Heteroaryl

Figure 2: Catalyst selection decision tree based on coupling partner characteristics.

References

  • Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloheterocycles." Chemical Communications, (3), 299–301. Link

    • Establishes the general preference of Pd(0) for C-I over C-Cl/C-Br in pyridine systems.
  • Langer, P. (2010). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Advanced Synthesis & Catalysis, 352(7), 1055-1099. Link

    • Comprehensive review detailing the electronic effects of electron-withdrawing groups (like CHO) on halogen reactivity.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text for the protocol conditions (Base/Solvent selection).
  • PubChem Compound Summary. (n.d.). "2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (CID 137952298)." National Center for Biotechnology Information. Link

    • Verification of substr
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Source for XPhos G3 performance characteristics in challenging heteroaryl couplings.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling halogenated aromatic aldehydes and are designed to meet stringent regulatory requirements.

Hazard Assessment and Classification

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a complex molecule with multiple functional groups that dictate its hazard profile. As a halogenated pyridine derivative and an aromatic aldehyde, it should be treated as a hazardous substance.

  • Halogenated Pyridine: The presence of chlorine, fluorine, and iodine atoms on the pyridine ring suggests potential toxicity and persistence in the environment. Halogenated organic compounds are often subject to specific hazardous waste regulations.[1]

  • Aromatic Aldehyde: Aldehydes as a class can be irritants and sensitizers.[2][3]

Based on these characteristics, 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde must be disposed of as hazardous waste .[10][11][12] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[10][13][14][15]

Personal Protective Equipment (PPE)

Prior to handling 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Always inspect gloves for tears or punctures before use.[16]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.[17][18]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[4][5][6][15][16][17]To prevent inhalation of any dust or vapors. A respirator may be required for large spills or in poorly ventilated areas, as determined by a site-specific risk assessment.
Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Stream: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde waste should be collected in a dedicated container for halogenated organic solids .[1]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[10][12] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or damage.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde".[14] The label should also include the date of initial waste accumulation and the primary hazards (e.g., "Toxic," "Irritant").

Disposal Workflow

The following diagram and step-by-step protocol outline the decision-making process and actions required for the safe disposal of this compound.

Caption: Disposal workflow for 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Step-by-Step Disposal Protocol:
  • Preparation: Ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE as outlined in the table above.

  • Waste Transfer: Carefully transfer the solid 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde waste into the designated, pre-labeled halogenated organic solids waste container. Avoid creating dust.

  • Container Management: Securely close the waste container lid immediately after adding the waste.[13]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[12][14] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][15]

  • Waste Pickup: Once the container is full, or in accordance with your institution's policies, arrange for waste pickup through your facility's Environmental Health and Safety (EHS) office.[12][13] Do not exceed the storage time limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the solid material. Avoid creating dust.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Cleanup: For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[6][9][17] Use a wet paper towel to gently wipe the area to remove any remaining dust, and dispose of the towel as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Decontamination of Empty Containers

Empty containers that once held 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container that held this compound must be triple rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid halogenated organic hazardous waste.[13]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[13]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Aldex®. Aldehyde Disposal Made Easy.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Aldehyde Disposal.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Lablogatory. (2022, March 23). Three Rules to Manage Chemical Waste- It's Complicated!
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Fisher Scientific. (2011, June 14). SAFETY DATA SHEET - 2-Chloro-3-fluoropyridine.
  • Angene Chemical. (2025, October 19). Safety Data Sheet - 6-Fluoropyridine-2-carboxaldehyde.
  • Echemi. 2-Chloro-4-iodopyridine-3-carboxaldehyde SDS.
  • CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
  • Sigma-Aldrich. 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR.
  • ChemSupply Australia. Safety Data Sheet PYRIDINE.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 2-Chloro-4-iodopyridine-3-carboxaldehyde.
  • Carl ROTH. Safety Data Sheet.
  • Fisher Scientific. (2010, November 23). SAFETY DATA SHEET - 2-Chloro-5-iodopyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-iodopyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - (2H5)pyridine.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine.

Sources

Personal protective equipment for handling 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 884494-33-1

Phase 1: Executive Safety Assessment

The Hazard Profile: As a Senior Application Scientist, I categorize 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde not merely as a standard organic intermediate, but as a multi-halogenated electrophile with high sensitizing potential .

  • Aldehyde Moiety: Highly reactive toward nucleophiles (proteins/DNA), classifying this as a potential respiratory and skin sensitizer .

  • Halogenation (Cl, F, I): The presence of three different halogens significantly increases lipophilicity compared to a standard pyridine ring. This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer) and cell membranes, acting as a vehicle for systemic toxicity.

  • Physical State: Solid (typically pale yellow).[1] The primary exposure vector is inhalation of particulates during weighing and dermal absorption of solutions.

Immediate Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Probable Sensitizer . All handling must prevent the generation of dust and direct contact.

Phase 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab safety" protocols. This matrix is calibrated for high-value, high-risk halogenated heterocycles.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid Handling) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitrile provides excellent barrier protection against dry particulates. The "double layer" technique creates a friction indicator; if the outer glove tears, the inner color contrast alerts the operator immediately.
Hand Protection (In Solution) Silver Shield® (Laminate) or Viton® Once dissolved (e.g., in DCM or DMF), the solvent acts as a carrier. Standard nitrile degrades rapidly against halogenated solvents or pyridine-like structures in solution. Laminate gloves prevent permeation.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary Control. Do not rely on N95 masks. The aldehyde vapor pressure (though low in solid form) can irritate mucous membranes. All open-vessel work must occur inside the hood.
Eye & Face Chemical Splash Goggles Safety glasses are insufficient. Aldehydes are lachrymators. Goggles seal the eyes against dust migration and potential splashes during dissolution.
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb chemicals. For scale-up (>5g), wear a disposable Tyvek apron over the lab coat to prevent fabric contamination.

Phase 3: Operational Workflow & Logistics

Weighing & Transfer (Critical Risk Zone)
  • Static Control: Halogenated powders are often static-prone. Use an anti-static gun or a polonium strip inside the balance enclosure to prevent "flying powder."

  • The "Closed Transfer" Rule: If weighing >1 gram, do not use a spatula. Pour from the source container into a pre-tared vessel inside the hood. If precision is required, use a disposable funnel to direct the powder, minimizing surface area exposure.

Reaction Monitoring
  • Syringe Hygiene: When sampling for TLC/HPLC, never withdraw the syringe needle outside the plane of the hood sash.

  • Septum Use: Keep the reaction vessel under a positive pressure of Nitrogen or Argon. This not only protects the aldehyde from oxidation but prevents vapor escape.

Deactivation & Cleanup (The "Kill Step")

Before glassware leaves the hood for washing, the aldehyde functionality must be chemically sequestered.

  • Reagent: 10% Aqueous Sodium Bisulfite (

    
    ).
    
  • Protocol: Rinse all contaminated glassware (flasks, spatulas, stir bars) with the bisulfite solution.

  • Mechanism: Bisulfite attacks the aldehyde carbonyl to form a water-soluble, non-volatile sulfonate adduct. This significantly reduces the sensitization risk to dishwashing staff.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong acids. Although the pyridine ring is basic, the aldehyde group can polymerize exothermically in the presence of strong acid catalysts.

  • Labeling: Clearly tag waste containers with "Contains Sensitizing Aldehydes" to alert waste management personnel.

Phase 4: Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for this molecule. It visualizes how engineering controls and PPE function as redundant barriers.

SafetyBarrier cluster_0 Barrier Analysis Workflow Hazard 2-Chloro-3-fluoro-5-iodopyridine -4-carbaldehyde (Source) EngControl Engineering Control (Fume Hood + Static Bar) Hazard->EngControl Containment PPE_Solid PPE Layer 1 (Double Nitrile + Goggles) EngControl->PPE_Solid Residual Dust PPE_Liquid PPE Layer 2 (Laminate Gloves for Solvents) EngControl->PPE_Liquid Solvent Handling Operator Safe Operator PPE_Solid->Operator Dry Handling PPE_Liquid->Operator Wet Handling Waste Disposal (Bisulfite Deactivation) Operator->Waste Post-Process

Caption: Barrier Analysis Workflow demonstrating the redundancy between engineering controls and PPE layers for solid vs. liquid handling.

Phase 5: Emergency Response

  • Inhalation: Move immediately to fresh air. The aldehyde may cause delayed pulmonary edema; medical observation is recommended even if symptoms are mild.

  • Skin Contact:

    • Drench: Flush with water for 15 minutes.

    • Soap: Use a lipophilic soap (like PEG-based cleansers) if available, followed by standard soap, to remove the halogenated compound.

    • Do NOT use alcohol: Ethanol/Isopropanol can enhance skin absorption of the halogenated pyridine.

  • Spill (Solid): Do not sweep (creates dust). Cover with a wet paper towel (dampened with water/surfactant) to immobilize the powder, then wipe up.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

  • American Chemical Society (ACS). (2020). Identifying and Handling Sensitizers in the Laboratory. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.